molecular formula C14H13F2NO2 B15277257 Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate

Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B15277257
M. Wt: 265.25 g/mol
InChI Key: ZXQGLKHRZSVGKH-UHFFFAOYSA-N
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Description

Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H13F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with ethynyl and difluoromethyl groups, and a benzyl ester moiety

Preparation Methods

The synthesis of Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of Ethynyl and Difluoromethyl Groups: The ethynyl and difluoromethyl groups are introduced via selective substitution reactions using appropriate reagents.

    Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl or difluoromethyl positions, using reagents like sodium azide or halogens.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and difluoromethyl groups may play a crucial role in binding to active sites, while the benzyl ester moiety can enhance the compound’s lipophilicity and membrane permeability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar compounds to Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate include:

    Benzyl 2-ethynylpyrrolidine-1-carboxylate: Lacks the difluoromethyl groups, which may result in different reactivity and biological activity.

    Ethyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate: Has an ethyl ester instead of a benzyl ester, affecting its physical and chemical properties.

    Methyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate: Contains a methyl ester, which may influence its solubility and reactivity.

The unique combination of ethynyl, difluoromethyl, and benzyl ester groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C14H13F2NO2

Molecular Weight

265.25 g/mol

IUPAC Name

benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C14H13F2NO2/c1-2-12-8-14(15,16)10-17(12)13(18)19-9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2

InChI Key

ZXQGLKHRZSVGKH-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

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